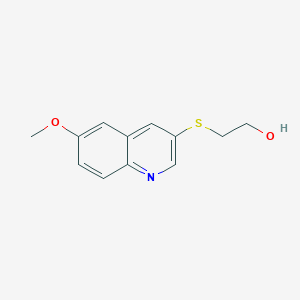
2-(6-Methoxy-quinolin-3-ylsulfanyl)-ethanol
Numéro de catalogue B8293854
Poids moléculaire: 235.30 g/mol
Clé InChI: IKLFLDYOTPRPED-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08716280B2
Procedure details


2-Mercaptoethanol (0.11 mL, 1.51 mmol, 2.0 eq) is added at room temperature to a stirred solution of 3-bromo-6-methoxy-quinoline (200 mg, 0.76 mmol, 1.0 eq) in N,N-dimethylformamide (10 mL), followed by sodium hydride (50%, 174 mg, 3.78 mol, 5.0 eq). After 4 hours stirring at 80° C., solvent is evaporated and the residue is extracted with ethyl acetate (3×50 mL) and water (10 mL). The combined organic layers are dried over sodium sulfate, filtered and concentrated to give a crude product that is purified by column chromatography (silica gel, eluent: ethyl acetate:hexane, 1:4 to 1:2, v/v) to afford 2-(6-methoxy-quinolin-3-ylsulfanyl)-ethanol as a yellow viscous oil (140 mg, 79% yield).






Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[SH:1][CH2:2][CH2:3][OH:4].Br[C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([O:16][CH3:17])=[CH:11][CH:10]=2.[H-].[Na+].C(OCC)(=O)C>CN(C)C=O.CCCCCC>[CH3:17][O:16][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([S:1][CH2:2][CH2:3][OH:4])=[CH:15]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.11 mL
|
|
Type
|
reactant
|
|
Smiles
|
SCCO
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)OC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
174 mg
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 4 hours stirring at 80° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent is evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue is extracted with ethyl acetate (3×50 mL) and water (10 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a crude product that
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is purified by column chromatography (silica gel, eluent
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C2C=C(C=NC2=CC1)SCCO
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 140 mg | |
| YIELD: PERCENTYIELD | 79% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
